Ethyl 2-(4-iodophenyl)-2-oxoacetate
Description
Ethyl 2-(4-iodophenyl)-2-oxoacetate is an organic compound characterized by an ethyl ester group linked to a 2-oxoacetate backbone and a 4-iodophenyl substituent. Its molecular formula is C₁₀H₉IO₃, with a molecular weight of 304.08 g/mol. The iodine atom at the para position of the phenyl ring imparts unique electronic and steric properties, making it valuable in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H9IO3 |
|---|---|
Molecular Weight |
304.08 g/mol |
IUPAC Name |
ethyl 2-(4-iodophenyl)-2-oxoacetate |
InChI |
InChI=1S/C10H9IO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 |
InChI Key |
UGARXQZNVGGUQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-iodophenyl)-2-oxoacetate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with 4-iodobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and subsequent oxidation to yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process typically involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction mixture is then purified through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-iodophenyl)-2-oxoacetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of substituted phenylacetates.
Reduction: Formation of ethyl 2-(4-iodophenyl)-2-hydroxyacetate.
Oxidation: Formation of ethyl 2-(4-iodophenyl)-2-carboxylate.
Scientific Research Applications
Ethyl 2-(4-iodophenyl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-iodophenyl)-2-oxoacetate involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, while the oxo group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Structural Analogs: Substituent Variations
The following table summarizes key structural analogs of ethyl 2-(4-iodophenyl)-2-oxoacetate, highlighting substituent differences and their implications:

Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The iodine substituent in the target compound is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to methoxy (electron-donating) or chloro/fluoro (moderately electron-withdrawing) groups. This influences binding to biological targets, such as enzymes or receptors .
- The target compound’s iodine atom may confer distinct pharmacokinetic properties, such as increased lipophilicity and longer half-life.
Anticancer Activity:
- Ethyl 2-((3-bromophenyl)amino)-2-oxoacetate (IC₅₀: 0.090–0.650 μM) demonstrates potent activity against multiple cancer cell lines, attributed to the bromine atom’s ability to stabilize charge-transfer complexes .
- Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate shows moderate activity in breast cancer models, though its hydroxyl group may limit membrane permeability compared to the iodo analog .
Antiviral Activity:
- Ethyl 2-(4-chloro-3-fluorophenylamino)-2-oxoacetate inhibits HIV-1 entry by targeting the CD4-binding site, leveraging halogen interactions for binding affinity .
Agricultural Use:
- Ethyl 2-(4-fluoroanilino)-2-oxoacetate induces male sterility in lettuce at 1500–2000 ppm, suggesting halogenated oxoacetates’ versatility beyond pharmaceuticals .
Q & A
Q. What are the established synthetic routes for Ethyl 2-(4-iodophenyl)-2-oxoacetate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via esterification of 4-iodophenylglyoxylic acid with ethanol under acid catalysis (e.g., H₂SO₄) or via nucleophilic substitution using ethyl 2-chloro-2-oxoacetate and a 4-iodophenyl Grignard reagent. Key parameters include:
- Temperature : 60–80°C for esterification to minimize side reactions.
- Catalyst : Acidic conditions (pH 3–4) improve esterification efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical due to polar byproducts .
Data Table :
| Method | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Esterification | H₂SO₄ | 70 | 65–75 | |
| Grignard Substitution | None | 25 (rt) | 50–60 |
Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?
- Methodological Answer :
- NMR : ¹H NMR confirms the ester group (δ 4.2–4.4 ppm, quartet) and aromatic protons (δ 7.6–8.0 ppm for iodophenyl). ¹³C NMR identifies the ketone (δ 190–195 ppm) and ester carbonyl (δ 165–170 ppm) .
- IR : Strong absorption at ~1740 cm⁻¹ (C=O ester) and ~1680 cm⁻¹ (ketone) .
- Mass Spectrometry : Molecular ion peak at m/z 318 (C₁₀H₉IO₃⁺) confirms molecular weight .
- X-ray Crystallography (if crystalline): Resolves iodine positioning and steric effects .
Advanced Research Questions
Q. How can researchers optimize cross-coupling reactions involving the 4-iodophenyl moiety in this compound?
- Methodological Answer : The iodine substituent enables Suzuki-Miyaura or Ullmann couplings . Key considerations:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) minimizes dehalogenation.
- Base : K₂CO₃ or Cs₂CO₃ in DMF/H₂O enhances coupling efficiency.
- Temperature : 80–100°C for 12–24 hours .
Example Protocol :
React this compound with aryl boronic acid (1.2 eq), Pd catalyst (5 mol%), and base in degassed solvent. Monitor via TLC and purify via flash chromatography .
Q. What strategies address contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer :
- Tautomerism : The α-ketoester group may exhibit keto-enol tautomerism, causing NMR signal splitting. Use DMSO-d₆ to stabilize enol forms .
- Iodine Effects : Heavy atom effects broaden NMR signals. Use higher-field instruments (≥400 MHz) and dilute samples .
- HPLC-MS : Resolves co-eluting impurities in synthetic mixtures .
Q. How does the iodine substituent influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : The 4-iodophenyl group is electron-withdrawing, activating the ketone for nucleophilic attack. However, steric hindrance from iodine may slow reactions.
- Experimental Design : Compare reactivity with non-halogenated analogs (e.g., 4-methylphenyl) in nucleophilic additions.
- Kinetic Studies : Use UV-Vis or in-situ IR to track reaction rates .
Data Contradiction Analysis
Q. Why do reported yields for this compound vary across studies?
- Methodological Answer : Variations arise from:
- Iodine Stability : Light exposure degrades aryl iodides; use amber glassware and inert atmospheres .
- Purification Challenges : Polar byproducts (e.g., unreacted glyoxylic acid) require optimized solvent systems (e.g., ethyl acetate/hexane gradients) .
Troubleshooting : Recrystallization from ethanol/water improves purity but reduces yield (trade-off) .
Safety and Handling
Q. What precautions are necessary when handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

